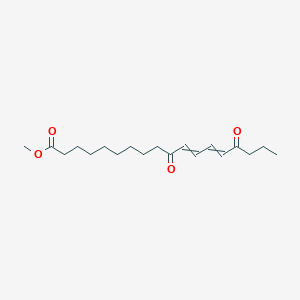![molecular formula C15H19NO4S B14283045 Diethyl [(4-carbamothioylphenyl)methyl]propanedioate CAS No. 132483-78-4](/img/structure/B14283045.png)
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate is a chemical compound with a complex structure that includes a propanedioate (malonate) backbone and a carbamothioylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-carbamothioylphenyl)methyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable benzyl halide derivative. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties
Mécanisme D'action
The mechanism of action of diethyl [(4-carbamothioylphenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl 4-methylbenzylphosphonate: Another compound with a similar ester backbone but different functional groups.
Diethylcarbamazine: A compound with a different structure but similar functional groups.
Uniqueness
Diethyl [(4-carbamothioylphenyl)methyl]propanedioate is unique due to the presence of the carbamothioylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
132483-78-4 |
|---|---|
Formule moléculaire |
C15H19NO4S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
diethyl 2-[(4-carbamothioylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H19NO4S/c1-3-19-14(17)12(15(18)20-4-2)9-10-5-7-11(8-6-10)13(16)21/h5-8,12H,3-4,9H2,1-2H3,(H2,16,21) |
Clé InChI |
UHGABNZBRJHLQA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)C(=S)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)

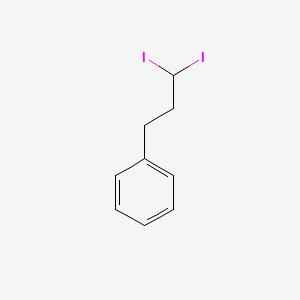
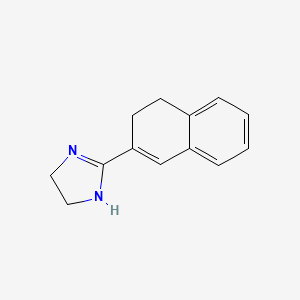
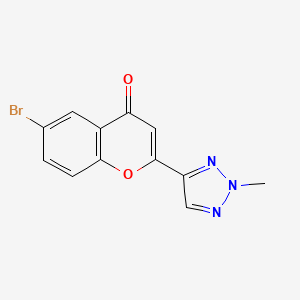
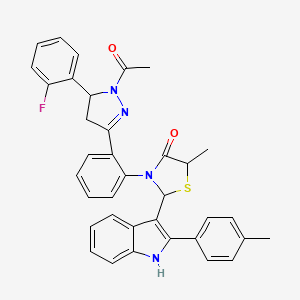

![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
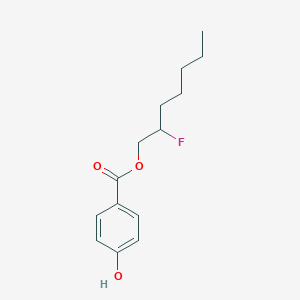
![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)
![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
